Cas no 142450-58-6 (4,4'-Di-N-hexyloxybiphenyl)

4,4'-Di-N-hexyloxybiphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl,4,4'-bis(hexyloxy)-
- 4,4'-Dihexyloxybiphenyl
- 1-hexoxy-4-(4-hexoxyphenyl)benzene
- 4,4'-BIS(HEXYLOXY)BIPHENYL
- 4,4'-Dihexyloxy-1,1'-biphenyl
- 4,4'-Di-N-Hexyloxybiphenyl
- 4,4'-Bis(hexyloxy)-1,1'-biphenyl
- PubChem9079
- NPALUNJGWGOZQN-UHFFFAOYSA-N
- STK017716
- 4,4'-Bis(hexyloxy)-1,1'-biphenyl #
- A807909
- D1089
- 4,4/'-DI-N-HEXYLOXYBIPHENYL
- SCHEMBL14267492
- MFCD00059438
- DTXSID70345415
- AKOS001584330
- 4,4'-Dihexyloxybiphenyl, 98%
- T70272
- FT-0651857
- 142450-58-6
- DB-063434
- 4,4'-Di-N-hexyloxybiphenyl
-
- MDL: MFCD00059438
- インチ: 1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3
- InChIKey: NPALUNJGWGOZQN-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 354.25600
- どういたいしつりょう: 354.255880323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 13
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 18.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 8.2
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 127.0 to 130.0 deg-C
- PSA: 18.46000
- LogP: 7.27180
- ようかいせい: 未確定
4,4'-Di-N-hexyloxybiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269469-5g |
4,4'-Dihexyloxybiphenyl |
142450-58-6 | 98% | 5g |
¥615 | 2023-04-15 | |
abcr | AB249895-5 g |
4,4'-Di-n-hexyloxybiphenyl, 98%; . |
142450-58-6 | 98% | 5g |
€137.00 | 2023-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870845-5g |
4,4'-Dihexyloxybiphenyl |
142450-58-6 | 98% | 5g |
¥410.40 | 2022-10-10 | |
abcr | AB249895-25g |
4,4'-Di-n-hexyloxybiphenyl, 98%; . |
142450-58-6 | 98% | 25g |
€329.20 | 2025-02-14 | |
1PlusChem | 1P009BVK-5g |
4,4'-DI-N-HEXYLOXYBIPHENYL |
142450-58-6 | 95% | 5g |
$77.00 | 2025-02-24 | |
Ambeed | A520710-1g |
4,4'-Bis(hexyloxy)-1,1'-biphenyl |
142450-58-6 | 98% | 1g |
$21.0 | 2025-03-01 | |
Ambeed | A520710-25g |
4,4'-Bis(hexyloxy)-1,1'-biphenyl |
142450-58-6 | 98% | 25g |
$184.0 | 2025-03-01 | |
1PlusChem | 1P009BVK-25g |
4,4'-DI-N-HEXYLOXYBIPHENYL |
142450-58-6 | 95% | 25g |
$221.00 | 2025-02-24 | |
1PlusChem | 1P009BVK-1g |
4,4'-DI-N-HEXYLOXYBIPHENYL |
142450-58-6 | 95% | 1g |
$40.00 | 2025-02-24 | |
TRC | D493143-500mg |
4,4'-Di-N-hexyloxybiphenyl |
142450-58-6 | 500mg |
$ 160.00 | 2022-06-05 |
4,4'-Di-N-hexyloxybiphenyl 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
4,4'-Di-N-hexyloxybiphenylに関する追加情報
4,4'-Di-N-hexyloxybiphenyl (CAS No. 142450-58-6): A Comprehensive Overview
4,4'-Di-N-hexyloxybiphenyl, also known as di-N-hexyloxybiphenyl, is a compound with the CAS registry number 142450-58-6. This organic compound belongs to the class of biphenyl derivatives, which have been extensively studied for their unique electronic and structural properties. The molecule consists of two phenyl rings connected by a single bond, with each phenyl ring substituted at the para position by a hexyloxy group. This substitution pattern imparts specific electronic characteristics and enhances the compound's solubility in organic solvents.
The synthesis of 4,4'-Di-N-hexyloxybiphenyl typically involves nucleophilic aromatic substitution reactions. Recent studies have explored the use of transition metal catalysts to improve the efficiency and selectivity of these reactions. For instance, researchers have reported the use of palladium catalysts in coupling reactions to synthesize biphenyl derivatives with high yields and purity. These advancements have made it easier to produce di-N-hexyloxybiphenyl on a larger scale for various applications.
Di-N-hexyloxybiphenyl has found applications in several fields, including organic electronics and materials science. One of the most notable applications is in the development of organic light-emitting diodes (OLEDs). The compound's ability to act as an electron transport layer has been extensively studied. Recent research has demonstrated that incorporating di-N-hexyloxybiphenyl into OLED structures can improve device efficiency and stability under high operational temperatures.
In addition to its role in electronics, 4,4'-Di-N-hexyloxybiphenyl has also been investigated for its potential in drug delivery systems. The compound's hydrophobic nature makes it a promising candidate for encapsulating hydrophobic drugs. Studies have shown that nanoparticles synthesized using di-N-hexyloxybiphenyl can enhance drug solubility and bioavailability while minimizing side effects.
The environmental impact of di-N-hexyloxybiphenyl has also been a topic of recent research. Scientists have evaluated its biodegradability and toxicity under various conditions. Results indicate that the compound exhibits low acute toxicity to aquatic organisms but may accumulate in certain environmental compartments over time. These findings highlight the need for responsible use and disposal practices when handling this compound.
In conclusion, 4,4'-Di-N-hexyloxybiphenyl (CAS No. 142450-58-6) is a versatile compound with significant potential in multiple scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, make it an area of continued research interest. As our understanding of this compound deepens, it is likely to find even more innovative uses across various industries.
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